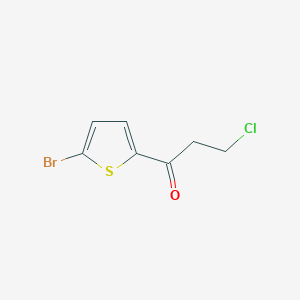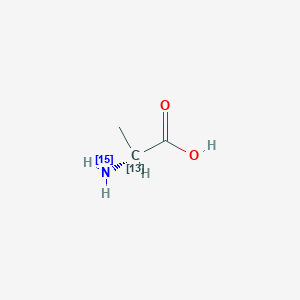
L-丙氨酸-2-13C,15N
描述
L-Alanine-2-13C,15N is a stable isotope-labeled compound of L-Alanine, where the carbon at the second position is labeled with carbon-13 (13C) and the nitrogen is labeled with nitrogen-15 (15N). This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
科学研究应用
L-Alanine-2-13C,15N is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Medicine: Utilized in clinical studies to investigate metabolic disorders and the pharmacokinetics of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用机制
Target of Action
L-Alanine-2-13C,15N, also known as (2R)-2-(15N)azanyl(213C)propanoic acid, is a non-essential amino acid . It primarily targets muscle tissue, the brain, and the central nervous system . These targets play crucial roles in various metabolic functions, including sugar and acid metabolism, immunity enhancement, and energy provision .
Mode of Action
The compound interacts with its targets by participating in their metabolic processes. As a non-essential amino acid, it is involved in sugar and acid metabolism, which provides energy for muscle tissue, the brain, and the central nervous system . The specific interactions and resulting changes depend on the metabolic pathways involved, which are discussed in the next section.
Biochemical Pathways
L-Alanine-2-13C,15N is involved in several biochemical pathways. Its primary role is in protein synthesis, where it contributes to the formation of proteins that are essential for various biological functions . It also plays a role in the glucose-alanine cycle, which allows the body to regulate blood sugar levels . The downstream effects of these pathways include increased immunity and energy provision for muscle tissue, the brain, and the central nervous system .
Pharmacokinetics
As a non-essential amino acid, it is likely that it is readily absorbed and distributed throughout the body, metabolized in various tissues (particularly the liver), and excreted in the urine
Result of Action
The molecular and cellular effects of L-Alanine-2-13C,15N’s action are primarily related to its role in metabolism. By participating in sugar and acid metabolism, it helps to provide energy for muscle tissue, the brain, and the central nervous system . It also contributes to protein synthesis, which has wide-ranging effects on cellular function .
Action Environment
The action, efficacy, and stability of L-Alanine-2-13C,15N can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability.
生化分析
Biochemical Properties
L-Alanine-2-13C,15N plays an important role in protein synthesis and other metabolic functions . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The isotopic labeling allows for precise tracking and analysis of alanine in living systems, which can provide important insights into cellular function and metabolism .
Cellular Effects
The effects of L-Alanine-2-13C,15N on various types of cells and cellular processes are largely dependent on its role in protein synthesis and metabolism . It influences cell function by providing energy for muscle tissue, brain, and the central nervous system
Molecular Mechanism
The molecular mechanism of L-Alanine-2-13C,15N is primarily related to its role in protein synthesis and metabolism It exerts its effects at the molecular level through its involvement in various biochemical reactions
Metabolic Pathways
L-Alanine-2-13C,15N is involved in various metabolic pathways, particularly those related to protein synthesis and metabolism
准备方法
Synthetic Routes and Reaction Conditions
L-Alanine-2-13C,15N can be synthesized through various methods, including the incorporation of isotopically labeled precursors during the synthesis of L-Alanine. One common method involves the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of L-Alanine-2-13C,15N typically involves microbial fermentation using genetically modified organisms that can incorporate the isotopically labeled precursors into the amino acid. This method is advantageous due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
L-Alanine-2-13C,15N undergoes various chemical reactions typical of amino acids, including:
Oxidation: L-Alanine can be oxidized to pyruvate by alanine dehydrogenase.
Reduction: It can be reduced to alanine by transaminases.
Substitution: The amino group can be substituted in reactions with nitrous acid to form hydroxy acids.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as NAD+ in the presence of alanine dehydrogenase.
Reduction: Involves reducing agents like NADH in the presence of transaminases.
Substitution: Nitrous acid is commonly used for the substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alanine
Substitution: Hydroxy acids
相似化合物的比较
L-Alanine-2-13C,15N is unique due to its dual isotopic labeling, which provides more detailed information compared to compounds labeled with only one isotope. Similar compounds include:
L-Alanine-1-13C,15N: Labeled at the first carbon position with carbon-13 and nitrogen-15.
L-Alanine-13C3,15N: Labeled at multiple carbon positions with carbon-13 and nitrogen-15.
L-Glutamic acid-13C5,15N: Another amino acid labeled with carbon-13 and nitrogen-15, used for similar research purposes.
These compounds are used in similar applications but differ in the specific information they provide due to the different labeling positions.
属性
IUPAC Name |
(2R)-2-(15N)azanyl(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480394 | |
| Record name | L-Alanine-2-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-86-8 | |
| Record name | L-Alanine-2-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


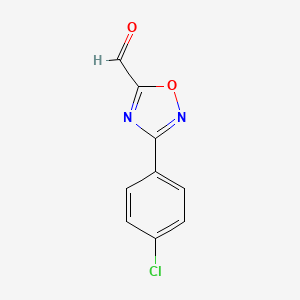

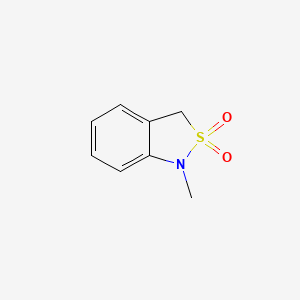
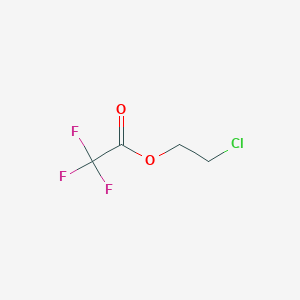
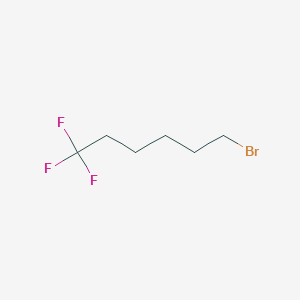
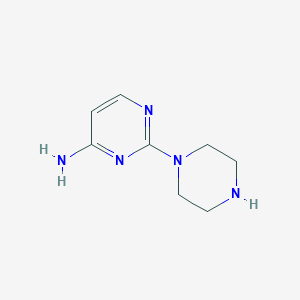
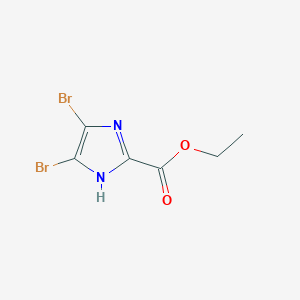
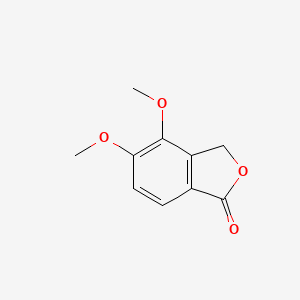

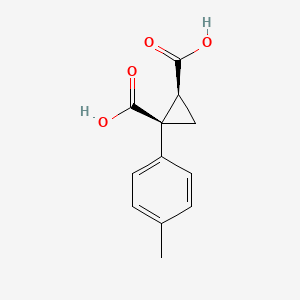
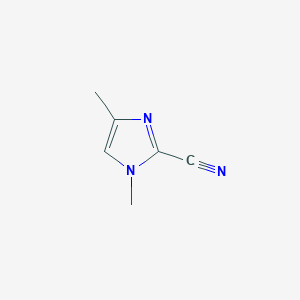

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)
